molecular formula C16H19NO B3173382 4-(4-Isopropylphenoxy)-3-methylaniline CAS No. 946785-33-7

4-(4-Isopropylphenoxy)-3-methylaniline

Cat. No.: B3173382
CAS No.: 946785-33-7
M. Wt: 241.33 g/mol
InChI Key: OZWWNMRWNLYBTM-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenoxy)-3-methylaniline is an aromatic amine derivative featuring a 3-methylaniline core substituted with a 4-isopropylphenoxy group at the para position. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, which allows for modulation of physicochemical and biological properties.

Properties

IUPAC Name

3-methyl-4-(4-propan-2-ylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11(2)13-4-7-15(8-5-13)18-16-9-6-14(17)10-12(16)3/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWWNMRWNLYBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenoxy)-3-methylaniline typically involves the alkylation of phenol with propylene to produce 4-isopropylphenol . This intermediate can then undergo further reactions to introduce the methylaniline group. One common method is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes followed by coupling reactions. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and purity while minimizing costs and environmental impact.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

4-(3-Chlorophenoxy)-3-methylaniline (CAS 940302-93-2)
  • Structure: Chlorine substituent at the meta position of the phenoxy group.
  • Molecular Weight: 233.70 g/mol (C₁₃H₁₂ClNO).
  • However, the isopropyl group in 4-(4-Isopropylphenoxy)-3-methylaniline may improve lipophilicity, influencing membrane permeability .
4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline
  • Structure: Fluorine substituents on both the phenoxy and imidazo[1,2-a]pyridine moieties.
  • Biological Activity : Exhibits potent antitubercular activity with a MIC (minimum inhibitory concentration) of 0.03 µM against Mycobacterium tuberculosis (Mtb). The fluorine atoms likely enhance metabolic stability and target engagement compared to alkyl groups .

Variations in the Amine Side Chain

4-Bromo-N-(3-(2-ethyl-6-methyl-1H-benzo[d]imidazol-1-yl)propyl)-3-methylaniline (Compound 62)
  • Structure : Bromine substituent and a benzimidazole-propyl side chain.
  • Biological Activity : MIC of 0.004 µM against Mtb, with a selectivity index (SI) >250. The benzimidazole moiety contributes to cytochrome bcc1 oxidase inhibition, a mechanism distinct from simpler aniline derivatives .
4-(2-Aminopropyl)-3-methylaniline (CAS 84257-54-5)
  • Structure : A propylamine side chain at the para position.
  • Applications: Used as a synthetic intermediate.

Hybrid Structures with Additional Heterocycles

1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(4-isopropylphenoxy)propan-2-ol (Compound 8)
  • Structure: Combines 4-isopropylphenoxy and benzimidazole groups.
  • Physicochemical Data : Molecular ion [M+H]⁺ at m/z 414. The hydroxyl and benzimidazole groups enhance hydrogen-bonding capacity, which may improve target binding compared to the parent aniline .
4-[1H-Indol-3-yl(4-bromophenyl)methyl]-3-methylaniline
  • Structure : Indole and bromophenyl substituents.
  • Synthetic Utility : Generated via multi-component reactions, demonstrating the adaptability of 3-methylaniline derivatives in constructing complex heterocycles .

Comparative Analysis of Key Properties

Mechanistic and Functional Insights

  • Antitubercular Activity : Bulky substituents (e.g., isopropyl) may reduce MIC values compared to halogenated analogs due to steric hindrance, but they could improve selectivity by minimizing off-target interactions .
  • Enzyme Assay Utility: In and -methylaniline derivatives like TOOS are used in chromogenic assays (e.g., uric acid detection). The isopropylphenoxy variant could serve a similar role, with altered solubility affecting reaction kinetics .

Biological Activity

4-(4-Isopropylphenoxy)-3-methylaniline, also known by its chemical identifier CAS No. 946785-33-7, is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound features a phenoxy group substituted with an isopropyl moiety and a methylaniline structure. Its unique arrangement contributes to its biological properties and potential applications in medicinal chemistry.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H21NO
Molecular Weight255.35 g/mol
CAS Number946785-33-7

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
  • Targeting Cancer Cells : There is evidence that this compound may act as a radiosensitizer, enhancing the efficacy of radiotherapy in cancer treatment by modulating the Nrf2 pathway, which is crucial for cellular defense against oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Radiosensitization : A study demonstrated that the compound significantly reduced Nrf2 mRNA and protein levels in lung cancer cells, leading to increased sensitivity to radiation therapy. This suggests a promising role as an adjunct treatment in oncology.
  • Antioxidant Activity Assessment : In vitro assays showed that the compound exhibited significant antioxidant activity, comparable to known antioxidants. This property could be leveraged in formulations aimed at reducing oxidative stress-related diseases .
  • Enzyme Inhibition Studies : Research indicated that this compound inhibited specific enzymes involved in fatty acid biosynthesis, showcasing potential as an antimalarial agent by targeting the metabolic pathways of malaria parasites .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

CompoundBiological ActivityNotes
4-(2-Cyclohexylethoxy)-3-fluoroanilineRadiosensitizerExhibits similar mechanisms of action
3-Methyl-4-(phenoxy)anilineAntioxidant propertiesLess effective in enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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